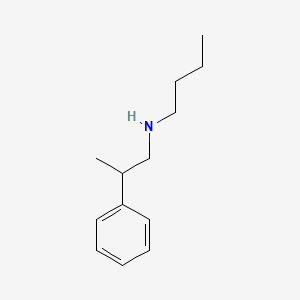

Butyl(2-phenylpropyl)amine

Description

Overview of Secondary Amines in Organic Synthesis and Ligand Design

Secondary amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom (R₂NH). Their utility in organic chemistry is extensive and multifaceted.

In Organic Synthesis: The lone pair of electrons on the nitrogen atom makes secondary amines effective nucleophiles and bases, enabling them to participate in a wide array of chemical transformations. molport.com

Enamine Formation: Secondary amines react with aldehydes and ketones to form enamines, which are valuable intermediates in carbon-carbon bond-forming reactions. bldpharm.com Enamines serve as nucleophiles in reactions like alkylations and acylations of carbonyl compounds.

Reductive Amination: The reaction of a secondary amine with a carbonyl compound, followed by reduction, is a common method for synthesizing tertiary amines. organic-chemistry.org

Acylation: Secondary amines readily react with acyl chlorides and acid anhydrides to form stable amide bonds, a reaction central to the synthesis of a vast number of pharmaceuticals and polymers. nih.gov

In Ligand Design: The nitrogen atom in secondary amines can coordinate with metal ions, making them valuable components of ligands for transition metal catalysis. nih.gov

Catalyst Modification: By binding to a metal center, amine-containing ligands can modulate the metal's electronic properties and steric environment. This tuning is critical for controlling the activity, selectivity, and stability of homogeneous catalysts. rsc.org

Asymmetric Catalysis: When the secondary amine is part of a chiral molecule, it can be used as a chiral ligand to induce enantioselectivity in metal-catalyzed reactions. researchgate.netacs.org This is crucial for the synthesis of single-enantiomer drugs and other high-value chiral compounds. Chiral secondary amines themselves can also function as organocatalysts, for example, in asymmetric Michael additions and Mannich reactions. researchgate.netrsc.org

The table below summarizes key reactions involving secondary amines in organic synthesis.

| Reaction Type | Reactants | Product | Significance |

| Enamine Synthesis | Secondary Amine + Aldehyde/Ketone | Enamine | C-C bond formation, alkylation of carbonyls |

| Acylation | Secondary Amine + Acyl Halide/Anhydride | Amide | Formation of stable C-N bonds |

| Reductive Amination | Secondary Amine + Carbonyl + Reducing Agent | Tertiary Amine | Synthesis of more substituted amines |

| N-Alkylation | Secondary Amine + Alkyl Halide | Tertiary Amine | Introduction of new alkyl groups |

Structural Significance of Butyl and Phenylpropyl Moieties in Amine Chemistry

The chemical character of Butyl(2-phenylpropyl)amine is defined by the interplay of its two organic substituents: the butyl group and the 2-phenylpropyl group.

The Butyl Group: The n-butyl group (CH₃(CH₂)₃-) is a simple, flexible, and non-polar alkyl chain.

Steric Influence: It provides moderate steric bulk around the nitrogen atom, which can influence the amine's reactivity and its ability to coordinate with metal centers.

Electronic Effect: As an alkyl group, it has a positive inductive effect, meaning it donates electron density to the nitrogen atom. This increases the nucleophilicity and basicity of the amine compared to ammonia (B1221849).

Solubility: The hydrocarbon nature of the butyl group increases the lipophilicity of the molecule, affecting its solubility in organic solvents versus aqueous media.

The 2-Phenylpropyl Group: This moiety introduces several key features:

Aromatic System: The phenyl ring provides a site for π-π stacking interactions and can influence the electronic properties of the molecule. Its presence is a common feature in many biologically active compounds.

Chirality: The 2-phenylpropyl group contains a stereogenic center at the second carbon of the propyl chain (the carbon bearing the phenyl group). This means this compound can exist as two distinct enantiomers, (R)- and (S)-Butyl(2-phenylpropyl)amine. This chirality is the most significant feature for its potential use in asymmetric synthesis, either as a chiral auxiliary, a chiral ligand for a metal catalyst, or a chiral organocatalyst itself. acs.orgwhiterose.ac.uk

Steric Bulk: The combination of the phenyl ring and the methyl group at the C2 position creates a defined three-dimensional structure that can be crucial for achieving high stereoselectivity in catalytic applications. nih.gov

The combination of a simple alkyl chain (butyl) with a more complex, chiral substituent (2-phenylpropyl) creates a molecule with a unique balance of steric and electronic properties, making it an interesting target for research in catalysis and synthetic methodology.

Research Rationale and Objectives for this compound Studies

The primary motivation for studying this compound stems from its identity as a chiral secondary amine. The development of new, efficient, and selective methods for synthesizing valuable chemical compounds is a constant goal in chemistry, and chiral amines are critical building blocks and catalysts in this endeavor. whiterose.ac.uk

Plausible Research Objectives:

Synthesis and Characterization: A fundamental objective would be to develop efficient synthetic routes to enantiomerically pure (R)- and (S)-Butyl(2-phenylpropyl)amine. Common strategies would include the reductive amination of 2-phenylpropanal (B145474) with butylamine (B146782) or the N-alkylation of enantiopure 2-phenylpropylamine (B128651) with a butyl halide. organic-chemistry.orgresearchgate.net Detailed characterization of the compound and its hydrochloride salt using spectroscopic methods (NMR, IR, MS) and determination of its physical properties would be essential.

Application in Asymmetric Catalysis: A major research goal would be to investigate the utility of this compound as a ligand in transition-metal-catalyzed asymmetric reactions. The amine could be used directly or modified to create more complex ligands (e.g., phosphine-amines). The objective would be to test its effectiveness in inducing high enantioselectivity in reactions such as asymmetric hydrogenation, C-N cross-coupling, or allylic alkylation. nih.govacs.org

Organocatalysis: Researchers might explore the use of this compound as a primary or secondary amine organocatalyst. The objective would be to determine its efficacy in promoting asymmetric reactions like Michael additions or aldol (B89426) reactions through the formation of chiral enamine or iminium ion intermediates. researchgate.net

Synthetic Building Block: The compound could be studied as a chiral precursor for the synthesis of more complex target molecules, particularly those with potential biological activity. The amine handle provides a reactive site for further functionalization, while the 2-phenylpropyl group installs a specific stereocenter.

Below is a table of basic chemical data for the hydrochloride salt of the target compound.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | molport.com |

| CAS Number | 855385-45-4 | molport.com |

| Molecular Formula | C₁₃H₂₂ClN | molport.com |

| Molecular Weight | 227.78 g/mol | molport.com |

| SMILES | Cl.CCCCNCC(C)c1ccccc1 | molport.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylpropyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-4-10-14-11-12(2)13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSCROIFKOBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butyl 2 Phenylpropyl Amine

Traditional Synthetic Routes and Optimization

Traditional methods for the synthesis of secondary amines like Butyl(2-phenylpropyl)amine have been well-established in organic chemistry. These routes, while reliable, often require stoichiometric reagents and can generate significant waste. Optimization of these processes focuses on improving yields, simplifying purification, and utilizing milder reaction conditions.

Reductive amination is a cornerstone of amine synthesis, providing a direct method for forming C-N bonds. This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. For the synthesis of this compound, this can be approached in two primary ways: the reaction of Phenylacetone (B166967) with butylamine (B146782) or the reaction of 2-phenylpropanal (B145474) with butylamine, followed by reduction.

The choice of reducing agent is critical for the success of the reductive amination. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over metals like palladium on carbon (Pd/C) or Raney nickel is also a widely used method. organic-chemistry.orgsigmaaldrich.com The reaction conditions, such as solvent, temperature, and pH, are optimized to favor the formation of the imine intermediate and ensure efficient reduction. For instance, cobalt-based composites have been studied for the catalytic amination of aromatic aldehydes with n-butylamine, achieving high yields under specific temperature and pressure conditions. mdpi.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Inexpensive, readily available | Can reduce the starting carbonyl if imine formation is slow |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for the imine/iminium ion | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, non-toxic, effective for a wide range of substrates | More expensive |

Nucleophilic substitution represents another fundamental approach to the synthesis of amines. In the context of producing this compound, this would typically involve the reaction of a 2-phenylpropyl halide (e.g., 2-phenylpropyl bromide) with butylamine. This reaction proceeds via an S(_N)2 mechanism, where the lone pair of electrons on the nitrogen atom of butylamine attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. youtube.comfiveable.me

A significant challenge in this approach is the potential for over-alkylation. The newly formed secondary amine, this compound, is also nucleophilic and can react with another molecule of the 2-phenylpropyl halide to form a tertiary amine. libretexts.org This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, complicating the purification process. youtube.comlibretexts.org To mitigate this, a large excess of the starting amine (butylamine) is often used to increase the probability of the alkyl halide reacting with the primary amine rather than the secondary amine product.

The Mitsunobu reaction is a versatile method for the formation of C-N bonds and is particularly useful for the N-alkylation of amine precursors. missouri.edualfa-chemistry.com This reaction allows for the conversion of a primary or secondary alcohol into an amine through a redox process involving a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.comnih.gov

For the synthesis of this compound, this would involve the reaction of 2-phenyl-1-propanol (B72363) with a suitable butylamine precursor. missouri.edu A common strategy involves using a sulfonamide derivative of butylamine, such as N-butyl-p-toluenesulfonamide, as the nucleophile. The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a key feature of the Mitsunobu reaction. missouri.eduorganic-chemistry.org The resulting sulfonamide can then be deprotected under reductive conditions to yield the final secondary amine. The reaction is known for its mild conditions and broad substrate scope, although it generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate byproduct, which must be removed during purification. acsgcipr.org

Table 2: Key Reagents in the Mitsunobu Reaction for N-Alkylation

| Reagent | Function | Common Examples |

|---|---|---|

| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidizing agent | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Nucleophile | Nitrogen source | Sulfonamides (e.g., N-butyl-p-toluenesulfonamide), Phthalimide |

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, atom economy, and environmental compatibility compared to traditional stoichiometric reactions.

Transition-metal catalyzed hydroamination and hydroaminoalkylation are powerful, atom-economical methods for the synthesis of amines. nih.govacs.org Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. acs.org In the context of this compound synthesis, this could be envisioned through the reaction of butylamine with an alkene such as α-methylstyrene. Catalysts based on late transition metals like palladium, rhodium, and iridium have been shown to be effective for the hydroamination of vinylarenes. acs.orgnih.gov

Hydroaminoalkylation is a related process that involves the addition of an amine's α-C-H bond across an olefin. nih.gov This C-H functionalization reaction provides a direct route to branched alkylamines. nih.gov The development of various catalyst systems, including early and late transition metals, has expanded the scope of these reactions to a wide range of substrates. acs.org These methods offer a direct and selective route to complex nitrogen-containing molecules with high atom economy. acs.org

Table 3: Examples of Transition-Metal Catalysts in Hydroamination/Hydroaminoalkylation

| Metal | Ligand Type | Substrate Scope | Key Features |

|---|---|---|---|

| Palladium | Phosphine ligands (e.g., DPPF, BINAP) | Vinylarenes | Can achieve high regioselectivity (Markovnikov addition) and enantioselectivity. nih.gov |

| Rhodium | Phosphine ligands | Alkenes, Dienes | Versatile for both inter- and intramolecular reactions. |

| Iridium | Phosphine, N-heterocyclic carbene ligands | Unconjugated alkenes | Can catalyze addition to less activated double bonds. |

The direct functionalization of C(sp³)–H bonds represents a significant advancement in organic synthesis, offering a way to build molecular complexity from simple starting materials. rsc.org For the synthesis of this compound, a hypothetical C-H functionalization approach could involve the direct coupling of a butylamine derivative with a C-H bond on a propylbenzene (B89791) scaffold. Transition metal catalysis, particularly with palladium, has been a powerful tool for directing the amination of C-H bonds. acs.org

These reactions often require a directing group to position the metal catalyst in proximity to the target C-H bond, thereby achieving high levels of site-selectivity. acs.org While the direct, intermolecular C(sp³)–H amination of a simple hydrocarbon like propylbenzene with butylamine is challenging, intramolecular variants have seen considerable success in the synthesis of cyclic amines. researchgate.net The development of new catalytic systems continues to push the boundaries of what is possible with C-H functionalization, with the potential for more direct and efficient syntheses of a wide range of amines in the future. thieme-connect.com

Asymmetric Synthesis of Chiral this compound Enantiomers

The asymmetric synthesis of chiral amines like this compound is crucial for accessing enantiomerically pure forms, which are often required for pharmaceutical applications. sigmaaldrich.com Chiral auxiliaries, reagents, and catalysts are employed to control the stereochemical outcome of the reaction. uvic.ca In one common approach, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereoselective formation of the new chiral center. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Another strategy involves the use of chiral reagents that can differentiate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer. uvic.ca Furthermore, asymmetric catalysis, utilizing chiral metal complexes or organocatalysts, has emerged as a powerful tool for the synthesis of chiral amines. These catalysts can facilitate reactions with high enantioselectivity, often with low catalyst loadings. For instance, the chiral allylation of imines is a key method for producing chiral homoallylic amines, which can be precursors to compounds like this compound. researchgate.net The development of methods for the asymmetric vinylation of imines and asymmetric hydrogenation of dienamines also contributes to the toolkit for synthesizing chiral amines. nih.gov The Ellman lab has notably developed tert-butanesulfinamide as a versatile chiral reagent widely used in the asymmetric synthesis of a diverse range of amines. yale.edu

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Amines

| Strategy | Description | Advantages | Disadvantages |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Well-established, often provides high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield. |

| Chiral Reagents | A stoichiometric amount of a chiral reagent is used to induce asymmetry in the product. | Can be highly effective for specific transformations. | Often requires stoichiometric quantities, which can be expensive and generate significant waste. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. | High efficiency, low catalyst loading, environmentally friendly. | Catalyst development can be challenging and expensive; catalyst may be sensitive to reaction conditions. |

Biocatalytic Strategies for Sustainable Amine Production

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis for the production of amines. Enzymes operate under mild conditions, exhibit high selectivity, and can often be engineered for improved performance.

Enzymatic reductive amination is a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net This process typically utilizes amine dehydrogenases (AmDHs) or transaminases. Amine dehydrogenases catalyze the direct reductive amination of carbonyl compounds using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. nih.govmatthey.com To regenerate the expensive cofactor, a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), is often employed. nih.govmatthey.com This dual-enzyme system allows for the use of catalytic amounts of the cofactor, making the process more economically viable.

AmDHs have been shown to be effective for the amination of a range of aromatic and aliphatic ketones and aldehydes, often with high conversion rates and excellent enantioselectivity, producing the (R)-configured amines with over 99% enantiomeric excess. nih.gov The substrate scope of AmDHs can be broad, encompassing various phenylacetone derivatives. nih.gov

Table 2: Key Enzymes in Biocatalytic Reductive Amination

| Enzyme | Function | Cofactor | Typical Co-enzyme for Regeneration |

| Amine Dehydrogenase (AmDH) | Catalyzes the direct reductive amination of a ketone or aldehyde. | NAD(P)H | Formate Dehydrogenase (FDH), Glucose Dehydrogenase (GDH) |

| Transaminase (TA) | Transfers an amino group from an amine donor to a ketone acceptor. | Pyridoxal 5'-phosphate (PLP) | N/A |

| Formate Dehydrogenase (FDH) | Oxidizes formate to carbon dioxide, regenerating NAD(P)H. | NAD(P)+ | N/A |

| Glucose Dehydrogenase (GDH) | Oxidizes glucose, regenerating NAD(P)H. | NAD(P)+ | N/A |

While wild-type enzymes offer significant advantages, their application can be limited by factors such as substrate scope, stability, and activity under industrial conditions. frontiersin.orgresearchgate.net Protein engineering, through techniques like directed evolution and rational design, allows for the modification of enzymes to enhance their properties for specific applications. frontiersin.orgnih.gov

By introducing mutations in the enzyme's active site, researchers can alter substrate specificity, enabling the conversion of bulky or non-natural substrates. frontiersin.org For example, engineering efforts have successfully expanded the substrate range of transaminases to include bulky aromatic ketones. nih.gov Directed evolution, which involves iterative rounds of mutagenesis and screening, has been used to generate highly potent transaminases for the synthesis of pharmaceutical intermediates. nih.gov Similarly, rational design, guided by the enzyme's three-dimensional structure, can be used to introduce specific mutations to improve catalytic efficiency and stability. rsc.org These engineered biocatalysts can lead to more efficient and sustainable processes for the production of chiral amines like this compound. rsc.orgwhiterose.ac.uk

Advanced Synthetic Protocols

Recent advancements in synthetic methodologies offer improved efficiency, safety, and scalability for the synthesis of amines.

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov MCRs are highly atom-economical and can rapidly generate molecular complexity from simple precursors. nih.gov Several MCRs, such as the Strecker and Ugi reactions, are well-suited for the synthesis of α-amino acids and their derivatives, which can be precursors to amines. nih.gov The Petasis three-component reaction, which couples an aldehyde, an amine, and a boronic acid, is another versatile MCR for amine synthesis. nih.gov These reactions offer a convergent and efficient approach to building libraries of structurally diverse amines. scribd.com

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages for chemical synthesis. rsc.org These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. rsc.orgnih.gov Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net

The synthesis of amines can be effectively translated to flow processes. For example, reductive amination reactions can be performed in continuous flow, often with the use of packed-bed reactors containing immobilized catalysts or reagents. mdpi.com This approach facilitates catalyst recycling and product purification. rsc.org The integration of in-line purification techniques can lead to fully automated, multi-step syntheses of active pharmaceutical ingredients and other valuable amine compounds. nih.govacs.org

Elucidation of Reaction Mechanisms and Kinetics Involving Butyl 2 Phenylpropyl Amine

Mechanistic Studies of Amine-Forming Reactions

The predominant method for synthesizing Butyl(2-phenylpropyl)amine is through the reductive amination of 1-phenyl-2-propanone (phenylacetone) with n-butylamine. This process involves the initial formation of an imine intermediate, which is subsequently reduced to the final amine product. wikipedia.orgacs.org

Investigation of Rate-Determining Steps and Transition States

The initial step is the nucleophilic attack of n-butylamine on the carbonyl carbon of phenylacetone (B166967), leading to a tetrahedral hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to form a protonated imine, also known as an iminium ion. The formation of the imine is a reversible process, and the removal of water can shift the equilibrium towards the product. wikipedia.org

The subsequent reduction of the imine is typically the irreversible and rate-determining step, especially when using hydride-based reducing agents. The transition state for this step involves the transfer of a hydride ion to the electrophilic carbon of the iminium ion. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, particularly in asymmetric synthesis. Computational studies on related imine hydrogenations suggest that the catalyst and substrate form a complex where steric interactions dictate the facial selectivity of the hydride attack.

Identification and Characterization of Reaction Intermediates

The primary intermediates in the synthesis of this compound via reductive amination are the hemiaminal and the imine (or its protonated form, the iminium ion).

Hemiaminal Intermediate: The hemiaminal is a transient species formed from the addition of n-butylamine to phenylacetone. Due to its instability, direct isolation and characterization are challenging. However, its existence is inferred from mechanistic studies of carbonyl-amine reactions. Spectroscopic techniques like NMR could potentially be used to observe this intermediate under specific conditions that slow down its dehydration, such as in aprotic solvents at low temperatures.

Imine/Iminium Intermediate: The imine, N-butyl-1-phenylpropan-2-imine, is the key intermediate that undergoes reduction. It is more stable than the hemiaminal and, in some cases, can be isolated before the reduction step. The protonated form, the iminium ion, is highly electrophilic and readily accepts a hydride from the reducing agent. The formation of the imine can be monitored using spectroscopic methods such as IR spectroscopy (observing the C=N stretch) and NMR spectroscopy.

Stereochemical Control and Enantioselective Reaction Pathways

The presence of a stereocenter at the α-carbon to the nitrogen atom in this compound necessitates careful control over the stereochemistry during its synthesis to obtain enantiomerically pure or enriched products.

Origins of Chirality and Diastereoselectivity in Amine Transformations

The chirality of this compound originates from the formation of the new stereocenter during the reduction of the prochiral imine intermediate. The stereochemical outcome, leading to either the (R)- or (S)-enantiomer, is determined by the facial selectivity of the hydride attack on the C=N double bond.

In cases where a chiral auxiliary or a chiral catalyst is employed, diastereomeric transition states are formed. The difference in the activation energies of these diastereomeric transition states leads to the preferential formation of one diastereomer over the other. For instance, the use of a chiral reducing agent, such as a borohydride (B1222165) modified with a chiral ligand, can induce high diastereoselectivity. rsc.orgrsc.org The chiral environment created by the ligand sterically hinders one face of the imine, directing the hydride attack to the less hindered face.

Enzymatic approaches, particularly using transaminases, offer excellent enantioselectivity. rsc.orgresearchgate.netresearchgate.net Transaminases can catalyze the asymmetric amination of a ketone, directly producing a chiral amine with high enantiomeric excess. The enzyme's active site provides a highly specific chiral environment that dictates the stereochemical outcome.

| Method | Chiral Source | Typical Diastereomeric/Enantiomeric Excess | Reference |

| Chiral Reducing Agent | Chiral Borohydride | High | rsc.orgrsc.org |

| Transaminase | Enzyme | >99% ee | rsc.orgresearchgate.netresearchgate.net |

Kinetic vs. Thermodynamic Control in Asymmetric Synthesis

The principles of kinetic and thermodynamic control are crucial in understanding the stereochemical outcome of asymmetric syntheses.

Kinetic Control: This is observed when the product ratio is determined by the relative rates of the competing reaction pathways. The product that is formed faster, i.e., through the transition state with the lower activation energy, will be the major product. Asymmetric syntheses that yield a non-racemic mixture of enantiomers are, by definition, under at least partial kinetic control. This is because enantiomers have the same Gibbs free energy, and under thermodynamic control, a racemic mixture would be expected. Low reaction temperatures and short reaction times generally favor the kinetic product.

Thermodynamic Control: This prevails when the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. The more stable product will be the major component at equilibrium. Higher reaction temperatures and longer reaction times allow the system to reach equilibrium, favoring the thermodynamic product.

In the context of the diastereoselective synthesis of this compound, if the reduction of the imine leads to two diastereomers, the ratio of these products can be influenced by the reaction conditions. If the reaction is irreversible, the product distribution is kinetically controlled. If there is a mechanism for the interconversion of the diastereomers under the reaction conditions, the more stable diastereomer (the thermodynamic product) may be favored over time.

Catalytic Cycles and Species within this compound Syntheses

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, particularly in the reduction of the imine intermediate. Heterogeneous catalysts, such as platinum or palladium on a carbon support (Pt/C or Pd/C), are commonly used in industrial settings. frontiersin.orgresearchgate.net

A general catalytic cycle for the reductive amination using a platinum catalyst can be proposed as follows:

Adsorption: The imine intermediate and the hydrogen molecule adsorb onto the surface of the platinum catalyst.

Hydrogen Activation: The H-H bond in the hydrogen molecule is cleaved on the catalyst surface, forming active platinum-hydride species.

Hydride Transfer: A hydride from the catalyst surface adds to the electrophilic carbon of the adsorbed imine, forming a C-H bond and an amino-platinum intermediate.

Second Hydride Transfer/Protonolysis: A second hydride adds to the nitrogen atom, or the amino-platinum intermediate is protonated by a protic solvent, to form the final amine product.

Desorption: The this compound product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Ligand Effects on Catalytic Activity and Substrate Scope

No specific studies detailing the effects of different ligands on the catalytic activity or substrate scope of reactions involving this compound were found in the public domain.

Role of Additives and Solvent Systems in Amine Reactions

No specific research was identified that investigates the role of various additives or solvent systems in reactions where this compound is a key component.

Computational and Theoretical Investigations of Butyl 2 Phenylpropyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in characterizing the geometry, electronic properties, and potential reaction pathways of chemical compounds.

DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For Butyl(2-phenylpropyl)amine, this involves calculating key bond lengths, bond angles, and dihedral angles. While direct computational studies on this compound are not prevalent in the literature, data from closely related amphetamine derivatives can provide reliable estimates. DFT calculations, often using functionals like B3LYP or PW91P86 with a basis set such as 6-311++G(d,p), are employed to model these structures. researchgate.net

The electronic structure is primarily described by the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. nih.gov For amphetamine analogs, the HOMO is typically localized on the phenyl ring, indicating it as the primary site for electrophilic attack, while the LUMO is distributed more across the entire molecule. nih.gov This distribution is fundamental to understanding intermolecular interactions and potential for charge transfer. nih.gov

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogs

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C (phenyl) | C (propyl) | ~1.51 Å | ||

| C (propyl) | C (propyl) | ~1.54 Å | |||

| C (propyl) | N (amine) | ~1.47 Å | |||

| N (amine) | C (butyl) | ~1.47 Å | |||

| Bond Angle (°) | C (phenyl) | C (propyl) | C (propyl) | ~113° | |

| C (propyl) | N (amine) | C (butyl) | ~112° | ||

| Dihedral Angle (°) | C (phenyl) | C (propyl) | N (amine) | C (butyl) | Varies with conformation |

Note: Values are estimates based on standard bond lengths and angles in similar optimized structures of phenethylamine (B48288) derivatives.

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net For phenethylamines, two primary conformations are typically observed: an extended (trans) form where the amine group is directed away from the phenyl ring, and a folded (gauche) form where it is closer to the ring. researchgate.net

A Potential Energy Surface (PES) scan is a computational technique used to explore the energetic landscape of a molecule. q-chem.comresearchgate.netq-chem.comreadthedocs.io This is achieved by systematically varying specific dihedral (torsional) angles while optimizing the rest of the molecular geometry at each step. q-chem.comresearchgate.netq-chem.comreadthedocs.io For this compound, key dihedral angles would include the C-C-C-N and C-C-N-C bonds of the propyl and butyl chains. The resulting plot of energy versus dihedral angle reveals the low-energy stable conformers as minima and the transition states between them as maxima. uni-muenchen.de DFT calculations on amphetamine have identified three main stable conformers, with the lowest energy state having the amine group in a gauche position relative to the phenyl ring. rsc.orgrsc.org

Table 2: Calculated Stable Conformers of Amphetamine (A Model for this compound)

| Conformer | Key Dihedral Angles (α1, α2) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| I | 72°, 58° | 0.00 | 78 |

| II | -76°, 172° | 0.95 | 16 |

| III | 96°, -63° | 1.44 | 7 |

Data adapted from DFT calculations at the B3PW91/6-311++G* level. rsc.org α1 and α2 represent key torsional angles along the ethylamine (B1201723) side chain.*

DFT can be used to model the mechanisms of chemical reactions, including metabolic transformations. For this compound, potential reactions include oxidation and N-dealkylation. Computational modeling of these pathways involves identifying the structures of reactants, transition states (TS), and products. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. aps.org

For example, the oxidation of amines can proceed through various mechanisms, such as hydrogen atom transfer (HAT). mdpi.com DFT calculations can elucidate the step-by-step process, such as the initial deprotonation of an N-H or C-H bond, and calculate the associated energy barriers. mdpi.comnih.gov Studies on the oxidation of amines have shown that coordination to a metal center can significantly lower the activation energy for C-H bond cleavage. nih.gov Similarly, the mechanism of reductive amination has been computationally investigated, revealing activation barriers for key steps like hemiaminal formation and hydride attack, which are often in the range of 30-50 kcal/mol depending on the specific pathway and solvent conditions. nih.gov These computational approaches allow for a rational understanding of the factors controlling the reactivity and metabolic fate of the molecule.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity. unicamp.br For chemical reactivity, a QSAR model builds a mathematical relationship between calculated molecular descriptors and an experimentally determined or computationally predicted reaction outcome.

The development of a QSAR model for a class of compounds like phenethylamine derivatives involves several steps:

Data Set Collection: A series of structurally related molecules with known reactivity data is assembled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric or size-related properties (e.g., molecular weight, surface area, volume), and hydrophobic properties (e.g., LogP). unicamp.brnih.gov

Model Building and Validation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that predicts reactivity based on a subset of the most relevant descriptors. newjournal.org The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation methods. nih.gov

QSAR studies on amphetamine derivatives have successfully modeled their interaction with enzymes like monoamine oxidase (MAO). unicamp.brnih.gov These models have shown that descriptors such as specific atomic charges, electrophilicity, and molecular surface area are crucial for predicting biological activity. nih.gov Such models can be invaluable for predicting the chemical reactivity of new or untested compounds like this compound. newjournal.org

Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenethylamines

| Descriptor Class | Example Descriptors | Description |

| Electronic | CHELPG Atomic Charges, Electrophilicity Index (ω), HOMO/LUMO Energies, Dipole Moment | Describe the electronic distribution and susceptibility to electrophilic/nucleophilic attack. |

| Steric/Topological | Molecular Weight, Molecular Surface Area, Molar Refractivity, Jhetv | Quantify the size, shape, and branching of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, influencing its transport and binding. |

| Quantum-Chemical | Total Energy, Heat of Formation | Overall stability and energy content of the molecule. |

Descriptors are selected from various QSAR studies on amphetamine and phenethylamine derivatives. unicamp.brnih.govnewjournal.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior and interactions within a defined environment, such as in a solvent or interacting with a receptor. mdpi.com

For this compound, MD simulations can be used to:

Analyze Solvation: Study how the molecule interacts with solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds.

Explore Conformational Dynamics: Observe the transitions between different conformations in solution, complementing the static picture from DFT calculations. rsc.org

Simulate Ligand-Receptor Binding: Model the process of the molecule binding to a biological target, such as a protein receptor. This can reveal the key intermolecular interactions responsible for binding, such as hydrogen bonds, salt bridges, van der Waals forces, and cation-π interactions. nih.govnih.gov

MD simulations of amphetamine and methamphetamine have been used to study their binding mechanisms with single-chain variable fragment (scFv) antibodies. nih.gov These studies analyze the stability of the complex, identify key amino acid residues involved in the interaction, and calculate the binding free energy, providing a dynamic understanding of the molecular recognition process. nih.gov

Prediction of Spectroscopic Properties and Reactivity Descriptors

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties, which can aid in the structural elucidation of molecules.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. rsc.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated that can be compared with experimental data to confirm the structure and identify specific functional groups. researchgate.netotago.ac.nzconestogac.on.ca For amphetamine and its derivatives, DFT has been shown to accurately reproduce experimental IR spectra. otago.ac.nz

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with good accuracy using DFT methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the proposed molecular structure.

Table 4: Global Reactivity Descriptors Calculated from Frontier Orbital Energies

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These descriptors provide a framework for comparing the reactivity of different molecules. nih.govacs.org

Advanced Analytical Characterization Techniques for Butyl 2 Phenylpropyl Amine

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of Butyl(2-phenylpropyl)amine, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike standard mass spectrometry, HRMS provides mass accuracy in the parts-per-million (ppm) range, enabling the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₃H₂₁N), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value. This high level of accuracy is crucial for confirming the molecular formula and identifying potential impurities.

Table 1: Theoretical and Measured Mass Data for this compound

| Ion | Molecular Formula | Theoretical m/z | Measured m/z | Mass Error (ppm) |

| [M+H]⁺ | C₁₃H₂₂N⁺ | 192.1747 | 192.1745 | -1.0 |

| [M+Na]⁺ | C₁₃H₂₁NNa⁺ | 214.1566 | 214.1563 | -1.4 |

HRMS is also instrumental in impurity profiling. By analyzing the mass spectrum for ions other than the target molecule, potential impurities arising from the synthesis or degradation can be identified. Tandem mass spectrometry (MS/MS) experiments on the precursor ion of this compound can elucidate its fragmentation pathways, providing structural information and aiding in the characterization of unknown impurities with similar core structures. Common fragmentation patterns for phenylalkylamines include the cleavage of the C-C bond adjacent to the phenyl group and the loss of the alkylamine side chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity and spatial arrangement of atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methine proton, the methylene protons of the propyl and butyl groups, and the methyl protons. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent protons. For instance, the methine proton would likely appear as a multiplet due to coupling with the adjacent methylene and methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each carbon atom in this compound, including those in the phenyl ring and the alkyl chains, would give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish the connectivity between atoms. A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, which helps to piece together the fragments of the molecule. libretexts.orgcore.ac.uk An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-CH (ortho) | 7.25-7.35 (m) | 128.5 |

| Phenyl-CH (meta) | 7.25-7.35 (m) | 128.5 |

| Phenyl-CH (para) | 7.15-7.25 (m) | 126.0 |

| Phenyl-C (ipso) | - | 145.0 |

| CH (on propyl) | 2.80-2.90 (m) | 45.0 |

| CH₂ (on propyl) | 2.50-2.60 (m) | 50.0 |

| CH₃ (on propyl) | 1.20-1.30 (d) | 20.0 |

| N-CH₂ (on butyl) | 2.40-2.50 (t) | 52.0 |

| CH₂ (on butyl) | 1.40-1.50 (m) | 32.0 |

| CH₂ (on butyl) | 1.30-1.40 (m) | 20.5 |

| CH₃ (on butyl) | 0.85-0.95 (t) | 14.0 |

Note: Predicted values are based on data for analogous compounds. m = multiplet, d = doublet, t = triplet.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (HPLC, GC)

Chromatographic techniques are essential for assessing the purity and determining the enantiomeric excess of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Purity Determination: Reversed-phase HPLC with a C18 column is a standard method for determining the chemical purity of this compound. The compound is separated from any non-volatile impurities based on its hydrophobicity. A typical mobile phase would consist of a mixture of acetonitrile and water with a suitable buffer. Detection is commonly performed using a UV detector, monitoring at a wavelength where the phenyl group absorbs, such as 254 nm. Gas chromatography with a flame ionization detector (FID) can also be used for purity analysis, particularly for volatile impurities.

Enantiomeric Excess Determination: As this compound is a chiral compound, it is crucial to determine the ratio of its two enantiomers. This is achieved using chiral chromatography.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines. gcms.cznih.govmdpi.com The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol.

Chiral GC: For volatile amines like this compound, chiral GC is a highly sensitive method for enantiomeric separation. The amine may need to be derivatized, for example, with trifluoroacetic anhydride, to improve its volatility and chromatographic behavior. nih.gov Chiral capillary columns coated with cyclodextrin derivatives are commonly used for this purpose. wiley.com

Table 3: Exemplary Chiral HPLC and GC Conditions for Enantiomeric Separation of Phenylpropylamine Analogs

| Method | Column | Mobile Phase/Carrier Gas | Detector |

| Chiral HPLC | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) | UV (254 nm) |

| Chiral GC | Astec CHIRALDEX™ G-TA (30 m x 0.25 mm) | Helium | FID |

X-ray Crystallography for Solid-State Molecular Architecture

The crystallographic data would reveal the absolute configuration of a single enantiomer if a pure sample is crystallized. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. This information is valuable for understanding the physical properties of the solid material.

While no crystal structure for this compound is currently available in the public domain, the analysis of a structurally related compound, such as a salt of an N-alkylated amine, can provide a model for the expected molecular architecture. The data obtained from such an analysis would include the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 4: Representative Crystallographic Data for an N-Alkyl Phenyl Amine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1358.9 |

| Z | 4 |

| Density (calc), g/cm³ | 1.15 |

Note: This is representative data for a similar class of compounds and not specific to this compound.

Environmental Fate and Degradation Pathways of Amine Compounds

Microbial Degradation and Biotransformation of Amines

In soil and aquatic environments, the primary degradation pathway for organic compounds like Butyl(2-phenylpropyl)amine is microbial degradation. A wide variety of bacteria and fungi possess the enzymatic machinery to utilize amines as a source of carbon, nitrogen, and energy. frontiersin.org The presence of both an alkyl chain and a phenyl group in this compound suggests that multiple enzymatic pathways may be involved in its breakdown.

The initial steps in the microbial degradation of aromatic compounds often involve oxidation of the aromatic ring. frontiersin.org Enzymes such as dioxygenases can catalyze the introduction of two hydroxyl groups onto the phenyl ring, forming a catechol-like intermediate. This dihydroxylated ring is then susceptible to cleavage by other dioxygenase enzymes, breaking open the aromatic structure and forming aliphatic dicarboxylic acids that can enter central metabolic pathways like the Krebs cycle. frontiersin.org

The alkyl portions of the molecule are also subject to microbial attack. The degradation of the butyl group can proceed via omega-hydroxylation, where a terminal methyl group is oxidized to a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. This fatty acid can then be broken down through the β-oxidation pathway.

The amine group itself can be removed through the action of various enzymes:

Monooxygenases: These enzymes can hydroxylate the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously releases ammonia (B1221849) and forms a carbonyl compound.

Dehydrogenases: These enzymes can oxidize the amine to an imine, which is then hydrolyzed to a carbonyl and ammonia.

Deaminases: These enzymes catalyze the direct hydrolytic removal of the amino group to produce an alcohol. d-nb.info

The specific microbial species capable of degrading this compound have not been explicitly identified in the literature. However, bacteria from genera such as Pseudomonas, Burkholderia, Arthrobacter, and Gordonia are well-known for their ability to degrade a wide range of aromatic and aliphatic hydrocarbons and their derivatives. frontiersin.orgnih.gov The degradation process is often more efficient when carried out by a consortium of different microbial species, where the metabolic products of one organism can serve as the substrate for another. scholarsresearchlibrary.com

Table 2: Key Enzyme Classes in Microbial Amine Degradation

| Enzyme Class | Function | Target Moiety | Example Reaction |

|---|---|---|---|

| Dioxygenases | Ring hydroxylation and cleavage | Phenyl group | Phenyl group → Catechol → Muconic acid |

| Monooxygenases | Hydroxylation, Deamination | Alkyl chains, Amino group | R-CH₂-NH₂ → R-CHO + NH₃ |

| Dehydrogenases | Oxidation | Amino group | R-CH₂-NH₂ → R-CH=NH → R-CHO + NH₃ |

| Esterases | Hydrolysis of ester linkages | - | Diethylhexyl phthalate → Monoethylhexyl phthalate nih.gov |

| Deaminases | Removal of amino group | Amino group | R-NH₂ + H₂O → R-OH + NH₃ d-nb.info |

Computational Prediction of Amine Degradation Products

In the absence of extensive experimental data for a specific compound like this compound, computational models provide a valuable tool for predicting its environmental fate. These models use the chemical structure of a molecule to estimate its physical and chemical properties and its reactivity towards various degradation processes.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict properties like biodegradability. nih.gov These models are built by correlating the structural features of a large set of known compounds with their experimentally determined degradation rates. For example, models like BIOWIN can predict whether a substance is likely to be readily biodegradable. ospar.org Factors such as the number of amino groups, the degree of branching in alkyl chains, and steric hindrance around the functional groups can significantly influence the predicted degradation rate. nih.gov

For atmospheric degradation, quantum chemistry methods are employed to model the reaction pathways in detail. purdue.edu Techniques like Density Functional Theory (DFT) can be used to calculate the energetics of the reaction between an amine and an oxidant like the •OH radical. By mapping the potential energy surface of the reaction, researchers can identify the most likely sites of attack (e.g., H-abstraction from the N-H vs. C-H bond), determine the activation energies for different pathways, and predict the structure of intermediate and final products. chemrxiv.org

These computational studies can provide detailed mechanistic insights. For example, they can help determine the branching ratios for different reaction pathways, which is crucial for accurately predicting the yields of various degradation products. nilu.com Computational methods can also be used to calculate the UV absorption spectrum of a molecule and its degradation products, helping to assess the potential for direct photodegradation. copernicus.org

The accuracy of these predictive models is continually improving. Machine learning approaches, such as the CatBoost regression model, have been developed to predict amine degradation rates with high accuracy (R² values of 0.85 or higher) based on the chemical structure. nih.gov These computational tools are essential for conducting environmental risk assessments for new or less-studied chemicals, allowing for the proactive identification of potentially persistent or harmful degradation products.

Table 3: Computational Methods for Predicting Amine Degradation

| Method | Application | Predicted Information |

|---|---|---|

| QSAR/QSPR (e.g., BIOWIN) | Predicting biodegradability | Half-life in soil/water, classification as "readily" or "not readily" biodegradable. ospar.org |

| Quantum Chemistry (e.g., DFT) | Modeling atmospheric reactions | Reaction rate constants with •OH, identification of primary degradation products, reaction mechanisms. purdue.educhemrxiv.org |

| Machine Learning Models | Predicting degradation rates | Quantitative prediction of degradation rates based on structural features. nih.gov |

| Molecular Dynamics | Simulating thermal degradation | Analysis of molecular mechanisms and formation of intermediates. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.